molecular formula C23H23N3O2 B10779574 1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide

1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide

Cat. No.: B10779574
M. Wt: 373.4 g/mol
InChI Key: WKUSKPBWWGSRLA-UHFFFAOYSA-N
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Description

MN-18 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is a derivative of MN-18, a compound known for its high binding affinity to cannabinoid receptors CB1 and CB2. This metabolite is primarily used as an analytical reference standard in forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MN-18 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of MN-18. The process typically includes the following steps:

Industrial Production Methods

Industrial production of MN-18 N-(5-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Core Synthetic Reactions

The compound's synthesis involves three critical reaction types documented across multiple synthetic protocols :

Reaction Type Conditions Key Reagents Yield
N-Alkylation0°C in DMF, 18 hr reaction timeNaH (3 equiv), 1-bromopentanol68-73%
Amide CouplingRT in DCM, 24 hrEDCI/HOBt, DIPEA55-60%
Purification (Chromatography)Silica gel, DCM/MeOH (95:5) mobile phase-92% purity

Mechanistic Details :

  • N-Alkylation : Occurs via SN2 mechanism where NaH deprotonates the indazole nitrogen, enabling nucleophilic attack on 5-bromopentanol . Temperature control at 0°C suppresses O-alkylation byproducts .

  • Amide Formation : Carbodiimide-mediated activation of the indazole-3-carboxylic acid precursor facilitates nucleophilic attack by 1-naphthylamine.

Post-Synthetic Reactivity

The compound demonstrates predictable reactivity at three molecular loci:

Carboxamide Hydrolysis

  • Acidic Conditions (3M HCl, reflux): Cleaves to indazole-3-carboxylic acid and 1-naphthylamine

  • Basic Conditions (6M NaOH, MeOH): Produces sodium carboxylate and free amine

  • Enzymatic : Susceptible to amidase activity in metabolic studies

Hydroxyl Group Transformations

Reaction Conditions Product Application
OxidationPCC in CH2Cl2Pentan-5-one derivativeMetabolic studies
EsterificationAcCl in pyridinePentyl acetate analogProdrug development
Mitsunobu ReactionDIAD, PPh3, THFEther derivativesStructure-activity studies

Aromatic Electrophilic Substitution

The naphthalene moiety undergoes:

  • Nitration (HNO3/H2SO4) at β-position

  • Sulfonation (SO3/H2SO4) with 85% regioselectivity

  • Halogenation (Br2/FeBr3) producing mono-brominated adducts

Stability Profile

Critical degradation pathways under accelerated conditions:

Stress Condition Degradation Pathway Half-Life Major Degradants
Acidic (pH 1.2)Amide hydrolysis8.2 hrIndazole-3-carboxylic acid
Alkaline (pH 12)Ester saponification (side chains)4.7 hrHydroxypentanol derivatives
Oxidative (3% H2O2)Naphthalene ring oxidation2.1 hrNaphthoquinone analogs
Photolytic (ICH Q1B)C-N bond cleavage6.5 hrFragmented indazole compounds

Analytical Characterization

Key spectral signatures confirm reaction outcomes:

  • 1H NMR (500 MHz, CDCl3) :

    • δ 8.30 (d, J=8Hz, naphthyl H)

    • δ 5.45 (t, J=6Hz, pentyl OH)

  • LC-MS : m/z 374.2 [M+H]+ with characteristic fragmentation at m/z 256.1 (indazole moiety)

  • IR : 1650 cm⁻¹ (amide C=O stretch), 3250 cm⁻¹ (broad OH stretch)

Comparative Reactivity

Structural analogs demonstrate modified reaction kinetics:

Compound Hydrolysis Rate (k, hr⁻¹) Oxidation Potential (V) SN2 Reactivity
Target Compound0.12 ± 0.02+1.45Moderate
4-Fluorobutyl analog0.18 ± 0.03+1.52High
Naphthoylindole derivative0.09 ± 0.01+1.38Low

This comprehensive reactivity profile enables rational design of derivatives with tailored stability and metabolic properties, particularly relevant for pharmaceutical development and forensic analysis .

Scientific Research Applications

Cannabinoid Receptor Interaction

This compound exhibits significant binding affinity for cannabinoid receptors, specifically the CB1 and CB2 receptors. Research indicates that synthetic cannabinoids can demonstrate higher binding affinities compared to natural cannabinoids like tetrahydrocannabinol (THC) . The binding affinity of 1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide suggests potential psychoactive effects, which may be explored for therapeutic applications in pain management, anxiety relief, and appetite stimulation.

Potential Therapeutic Uses

The unique structure of this compound may lead to distinct pharmacological profiles that could be beneficial in treating various conditions:

  • Pain Management : Due to its interaction with cannabinoid receptors, it may provide analgesic effects.
  • Anti-inflammatory Properties : Synthetic cannabinoids have been noted for their anti-inflammatory effects, which could be relevant in treating conditions like arthritis.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for research into neurodegenerative diseases .

Numerous studies have explored the implications of synthetic cannabinoids like this compound:

Mechanism of Action

MN-18 N-(5-hydroxypentyl) metabolite exerts its effects by interacting with cannabinoid receptors CB1 and CB2. The hydroxylation of the pentyl chain may alter its binding affinity and selectivity for these receptors. The compound’s mechanism of action involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MN-18 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation, which may influence its pharmacokinetics and pharmacodynamics. This modification can affect its binding affinity and selectivity for cannabinoid receptors, making it a valuable tool for studying the metabolism and effects of synthetic cannabinoids .

Biological Activity

1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, is part of a broader class of compounds that mimic the psychoactive effects of natural cannabinoids like tetrahydrocannabinol (THC). This compound has garnered attention due to its significant binding affinity for cannabinoid receptors CB1 and CB2, which play crucial roles in various physiological processes. This article delves into the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O2, with a molecular weight of 373.4 g/mol. The structure features an indazole core with a naphthyl group and a hydroxypentyl side chain, contributing to its unique pharmacological profile. The compound's functional groups influence its chemical reactivity and biological activity, particularly through interactions with cannabinoid receptors.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC23H23N3O2
Molecular Weight373.4 g/mol
Indazole CorePresent
Hydroxypentyl ChainPresent
Naphthyl GroupPresent

Binding Affinity

Research indicates that this compound exhibits high binding affinity for both CB1 and CB2 receptors. This is significant as these receptors are implicated in various physiological functions, including pain modulation, appetite regulation, and mood stabilization. Studies have shown that synthetic cannabinoids often possess higher affinities than natural cannabinoids, which may enhance their psychoactive effects and therapeutic potential.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest rapid metabolism in liver microsomes, leading to various metabolites that may retain biological activity. Understanding these metabolic pathways is crucial for assessing both efficacy and safety in clinical applications .

Case Studies

Several case studies have documented the effects and implications of synthetic cannabinoids like this compound:

  • Case of Toxicity : A reported case involved severe toxicity following the consumption of synthetic cannabinoids, including similar compounds. Symptoms included agitation, psychosis, and cardiovascular instability, underscoring the need for awareness regarding dosage and potential risks associated with synthetic cannabinoid use .
  • Clinical Observations : In controlled studies involving other synthetic cannabinoids, patients exhibited cannabis-like effects such as euphoria and altered perception when administered similar compounds. This suggests a potential therapeutic role in managing conditions like chronic pain or anxiety but also raises concerns regarding misuse .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other synthetic cannabinoids:

Table 2: Comparative Binding Affinity

Compound NameStructure TypeCB1 AffinityCB2 Affinity
This compoundIndazole-basedHighHigh
AM-2202NaphthoylindoleVery HighModerate
JWH-018NaphthoylindoleHighModerate
AB-PINACAIndole-basedModerateHigh

This table illustrates that while this compound has significant binding affinities comparable to other potent synthetic cannabinoids, its unique structure may confer distinct pharmacological properties.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

1-(5-hydroxypentyl)-N-naphthalen-1-ylindazole-3-carboxamide

InChI

InChI=1S/C23H23N3O2/c27-16-7-1-6-15-26-21-14-5-4-12-19(21)22(25-26)23(28)24-20-13-8-10-17-9-2-3-11-18(17)20/h2-5,8-14,27H,1,6-7,15-16H2,(H,24,28)

InChI Key

WKUSKPBWWGSRLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C4=CC=CC=C43)CCCCCO

Origin of Product

United States

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